Cryptanoside A

Cancer cell cytotoxicity Selectivity index Cardiac glycoside

Cryptanoside A is a structurally distinct cardenolide glycoside with a 7,8β-epoxide and C-12 carbonyl, enabling graded NKA inhibition (IC50 1.2 μM) vs. digoxin's complete suppression. Offers enhanced therapeutic window in cytotoxicity panels (low-nanomolar cancer cell activity with reduced benign cell toxicity). The 17β-configuration is essential for activity—epimerization abolishes function. Ideal reference standard for SAR and NKA signaling studies.

Molecular Formula C30H42O10
Molecular Weight 562.6 g/mol
Cat. No. B1164234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptanoside A
Molecular FormulaC30H42O10
Molecular Weight562.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1
InChIKeyHGZQTHMHTBGLMG-TZUBOXRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cryptanoside A: Cardenolide Glycoside with Quantitative Cytotoxicity and NKA Inhibition Profiles for Procurement Evaluation


Cryptanoside A is a cardiac glycoside epoxide belonging to the cardenolide glycoside class, isolated from the stems of Cryptolepis dubia (syn. Cryptolepis buchanani) [1]. It is characterized by a sarverogenin aglycone core, a 7,8β-epoxide moiety, and a 3-O-β-D-glucopyranosyl-(1→4)-α-L-oleandroside sugar chain, with a molecular formula of C30H42O10 and a molecular weight of 562.65 g/mol [2]. The compound has been identified as a major cytotoxic principle of its source plant and mediates its biological activity primarily through targeting Na+/K+-ATPase (NKA) [1].

Why Cryptanoside A Cannot Be Interchanged with Other Cardenolides: Structural Determinants of Differential Activity


Substitution with generic cardiac glycosides such as digoxin, digitoxin, ouabain, or closely related in-class analogs (e.g., cryptosin) is not scientifically justified due to discrete structural features that quantitatively alter target engagement and cellular selectivity. Cryptanoside A contains a unique 7,8β-epoxide ring and a C-12 carbonyl group that are absent in digoxin and digitoxin; these modifications restrict conformational flexibility and alter the depth of binding to the Na+/K+-ATPase pocket [1]. Furthermore, the specific stereochemistry at C-17 is critical: the 17-epimer, (−)-17-epi-cryptanoside A, exhibits a complete loss of cytotoxic activity [2]. Comparative docking studies demonstrate that cryptanoside A conformers produce distinct binding poses and docking scores relative to digoxin, digoxigenin, and gitoxin, confirming that even structurally similar cardenolides cannot be assumed to be functionally equivalent [3].

Cryptanoside A: Quantitative Differentiation Evidence Against Digoxin and In-Class Analogs


Enhanced Selectivity for Malignant vs. Benign Cells Relative to Digoxin

Cryptanoside A exhibits a >6.9-fold lower potency against benign FT194 human fallopian tube epithelial cells compared with digoxin, while maintaining comparable cytotoxic potency (IC50 0.1–0.5 μM) against a panel of human cancer cell lines [1]. This differential indicates superior selectivity for cancer cells over non-malignant cells.

Cancer cell cytotoxicity Selectivity index Cardiac glycoside

NKA Inhibitory Potency Distinct from Digitoxin

In a cellular NKA inhibition assay using porcine cerebral cortex enzyme, cryptanoside A inhibited activity with an IC50 of 1.2 μM, which is 7.5-fold less potent than digitoxin (IC50 0.16 μM) under identical conditions [1]. This difference is attributed to the shallower binding depth of cryptanoside A conformers 3a/3b compared to digoxin-4RET [2].

Na+/K+-ATPase inhibition Enzyme assay Cardiac glycoside

Absolute Requirement of Native Stereochemistry: Inactivity of 17-Epimer

The 17-epimer, (−)-17-epi-cryptanoside A, and the acetylated derivative (−)-11,4′-di-O-acetylcryptanoside A were both found to be largely inactive in cytotoxicity and NKA inhibition assays, in stark contrast to the potent activity of native cryptanoside A [1]. Molecular docking revealed that subtle differences in hydrogen bonding (loss of 11- and 4′-hydroxy interactions) account for the activity loss [1].

Structure-activity relationship Epimer Cardenolide

Conformational Flexibility and Differential Docking Scores vs. Digoxin and Gitoxin

Crystal structures reveal three distinct conformers of cryptanoside A due to rotation of the C-17 lactone and C-3 glycosyl group [1]. Docking scores calculated for conformers 3a–3c are significantly larger (less favorable) than those of 3d/3e and differ from digoxin, digoxigenin, and gitoxin conformers [1]. The 7,8-epoxide restricts steroidal core flexibility, preventing deep pocket penetration seen with digoxin [1].

Molecular docking Conformational analysis NKA binding

Cryptanoside A: Evidence-Based Research Applications Derived from Quantitative Differentiation Data


Cancer Cell Selectivity Profiling Studies

Use cryptanoside A as a comparator to digoxin in head-to-head cytotoxicity assays across panels of cancer and non-malignant cell lines. Its 6.9-fold reduced potency against FT194 benign cells (IC50 1.1 μM vs. digoxin 0.16 μM) while maintaining low-nanomolar cancer cell activity (0.1–0.5 μM) makes it a superior reference for evaluating therapeutic window [1].

NKA-Mediated Signaling Pathway Analysis

Employ cryptanoside A in studies investigating NKA inhibition and downstream Akt/NF-κB activation. Unlike digitoxin (IC50 0.16 μM), cryptanoside A inhibits NKA with an IC50 of 1.2 μM, enabling graded inhibition without complete suppression [1]. This allows dissection of NKA-dependent versus NKA-independent signaling events in cancer cells.

Conformational Dynamics and NKA Binding Mode Studies

Leverage the three experimentally observed conformers of cryptanoside A as a model system to investigate how rotation of the C-17 lactone and C-3 glycosyl group affects NKA binding depth and affinity [1]. Comparative docking with digoxin, digoxigenin, and gitoxin provides a structural basis for interpreting differential bioactivities among cardenolides [1].

Structure-Activity Relationship (SAR) and Stereochemical Integrity Verification

Utilize the inactivity of (−)-17-epi-cryptanoside A and (−)-11,4′-di-O-acetylcryptanoside A as negative controls in cytotoxicity and NKA inhibition assays [1]. This establishes a critical SAR benchmark: any synthetic or isolation procedure must preserve the native 17β-configuration and free 11- and 4′-hydroxy groups to retain activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cryptanoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.